1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride
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Overview
Description
1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is a chemical compound with the molecular formula C13H20N2O22ClH It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of the compound “1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” are currently unknown
Mode of Action
The presence of the piperazine ring and the methoxyethoxy group could potentially allow for interactions with various biological targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .
Pharmacokinetics
Based on its molecular weight (30924 Da ), it is likely that it can be absorbed in the gastrointestinal tract after oral administration. The presence of polar groups in the molecule might influence its distribution in the body, potentially allowing it to cross biological membranes and reach various tissues .
Result of Action
Based on its structure, it might have the potential to modulate the activity of its target proteins or receptors, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A similar compound with a methoxy group on the phenyl ring.
1-(4-Ethoxyphenyl)piperazine: Another related compound with an ethoxy group on the phenyl ring.
Uniqueness
1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJPPRSUHFOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-52-3 |
Source
|
Record name | 1-[4-(2-methoxyethoxy)phenyl]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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